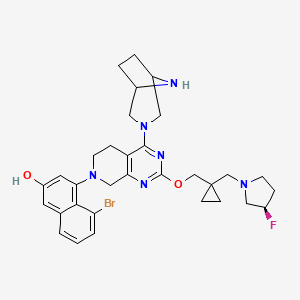

KRAS G12D inhibitor 8

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C32H38BrFN6O2 |

|---|---|

Poids moléculaire |

637.6 g/mol |

Nom IUPAC |

5-bromo-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]naphthalen-2-ol |

InChI |

InChI=1S/C32H38BrFN6O2/c33-26-3-1-2-20-12-24(41)13-28(29(20)26)39-11-7-25-27(17-39)36-31(37-30(25)40-15-22-4-5-23(16-40)35-22)42-19-32(8-9-32)18-38-10-6-21(34)14-38/h1-3,12-13,21-23,35,41H,4-11,14-19H2/t21-,22?,23?/m1/s1 |

Clé InChI |

WVLFHNZKPFLBQZ-DDRJZQQSSA-N |

SMILES isomérique |

C1CN(C[C@@H]1F)CC2(CC2)COC3=NC4=C(CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)C(=N3)N7CC8CCC(C7)N8 |

SMILES canonique |

C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)OCC7(CC7)CN8CCC(C8)F |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Biology of the KRAS G12D Mutation

This guide provides a comprehensive overview of the structural and functional characteristics of the KRAS G12D mutation, a critical driver in numerous cancers. It includes detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows to support ongoing research and drug discovery efforts.

Introduction to KRAS and the G12D Mutation

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] In its active state, KRAS is bound to Guanosine Triphosphate (GTP), allowing it to interact with and activate downstream effector proteins. The intrinsic GTPase activity of KRAS, which is accelerated by GTPase Activating Proteins (GAPs), hydrolyzes GTP to Guanosine Diphosphate (GDP), returning the protein to its inactive state.

The G12D mutation, a substitution of glycine at codon 12 with aspartic acid, is one of the most prevalent oncogenic mutations in KRAS. This mutation impairs the protein's ability to hydrolyze GTP, leading to a constitutively active state and persistent downstream signaling, which drives tumorigenesis.[1] The bulky and negatively charged aspartate residue sterically hinders the approach of GAPs, rendering the protein insensitive to this crucial negative regulation.[1]

Structural Impact of the G12D Mutation

The G12D mutation induces significant, albeit localized, conformational changes in the KRAS protein, primarily affecting the P-loop (residues 10-17), Switch I (residues 30-40), and Switch II (residues 60-76) regions. These regions are critical for nucleotide binding, GTP hydrolysis, and interaction with effector proteins.

The introduction of the aspartic acid at position 12 disrupts the precise geometry of the active site required for efficient GTP hydrolysis. Crystal structures of KRAS G12D have revealed that the mutant protein can adopt a conformation that is distinct from both the wild-type active and inactive states.[1] This altered conformation affects the dynamics of the Switch I and Switch II regions, which in turn modulates its affinity for downstream effectors.

Signaling Pathways Affected by KRAS G12D

The constitutive activation of KRAS G12D leads to the persistent stimulation of multiple downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are central to cell proliferation, survival, and differentiation.

RAF-MEK-ERK Pathway

Activated KRAS G12D recruits and activates RAF kinases (ARAF, BRAF, and CRAF) at the cell membrane. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell cycle progression and proliferation.

PI3K-AKT Pathway

KRAS G12D can also activate Phosphoinositide 3-kinase (PI3K), which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1. This colocalization at the membrane results in the phosphorylation and activation of AKT, which then phosphorylates a wide range of substrates to promote cell survival and inhibit apoptosis.

Quantitative Biochemical and Biophysical Data

The following tables summarize key quantitative data for KRAS G12D, providing a comparative view of its biochemical and biophysical properties.

| Parameter | KRAS WT | KRAS G12D | Reference |

| Intrinsic GTP Hydrolysis Rate (s⁻¹) | 68 x 10⁻⁵ | Intermediate decrease compared to WT | [2] |

| GAP-Stimulated GTP Hydrolysis | Activated | Impaired | [1] |

| Nucleotide | KRAS G12D Affinity (K_D) | Reference |

| GDP | 146 µM | [3] |

| GppNHp (GTP analog) | 88 µM | [3] |

| Effector/Inhibitor | KRAS G12D Binding Affinity (K_D) | Method | Reference |

| KRpep-2d | 11 nM (GTP-bound) | SPR | [1] |

| BI-2852 | Similar to WT and other mutants | SPR | [4] |

| MRTX1133 | Significantly tighter than WT, G12C, G12V | SPR | [4] |

| GRB10 | 51 µM | BLI | [5] |

| peptideBRAF | 150 µM | BLI | [5] |

| peptideGRB10 | 78 µM | BLI | [5] |

| peptideGRB14 | 87 µM | BLI | [5] |

| peptideRAB4B | 84 µM | BLI | [5] |

Experimental Protocols for Structural and Functional Analysis

Detailed methodologies for the key experimental techniques used to study KRAS G12D are provided below.

Recombinant KRAS G12D Expression and Purification

This protocol describes the expression and purification of His-tagged KRAS G12D from E. coli.

-

Transformation and Expression:

-

Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged KRAS G12D (residues 1-169).[6]

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.[3]

-

Induce protein expression with 1 mM IPTG and continue to grow the culture at 18°C for 16 hours.[6]

-

Harvest the cells by centrifugation.[6]

-

-

Lysis and Affinity Chromatography:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP).

-

Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP).

-

-

Gel Filtration Chromatography:

-

Further purify the eluted protein by size-exclusion chromatography using a column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 2 mM TCEP).[3]

-

Pool the fractions containing pure KRAS G12D and concentrate as needed.

-

-

Nucleotide Exchange (Optional):

-

To obtain KRAS G12D loaded with a specific nucleotide (e.g., GDP or a non-hydrolyzable GTP analog like GppNHp), incubate the purified protein with a molar excess of the desired nucleotide in the presence of 10 mM EDTA for 1 hour at room temperature to chelate Mg²⁺ and facilitate nucleotide release.[3]

-

Stop the exchange reaction by adding a molar excess of MgCl₂ (e.g., 20 mM).

-

Remove the excess nucleotide by buffer exchange using a desalting column.

-

X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of KRAS G12D.

-

Crystallization:

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

-

Mix purified, concentrated KRAS G12D (typically 5-10 mg/mL) with a reservoir solution in various ratios.

-

A reported crystallization condition for a KRAS G12D complex is: 0.1 M MES pH 6.5, 20% PEG 3350.[1]

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C).

-

-

Crystal Harvesting and Cryo-protection:

-

Once crystals appear, carefully harvest them using a loop.

-

Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

-

Data Collection and Processing:

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Scale and merge the data using programs like SCALA or AIMLESS.

-

-

Structure Solution and Refinement:

-

Solve the structure using molecular replacement with a known KRAS structure as a search model (e.g., PDB ID: 4OBE for wild-type KRAS).

-

Refine the atomic model against the experimental data using software like PHENIX or REFMAC5, interspersed with manual model building in Coot.

-

Validate the final structure using tools such as MolProbity.

-

Cryo-Electron Microscopy (Cryo-EM)

This protocol provides a general workflow for determining the structure of KRAS G12D using single-particle cryo-EM, often with a scaffolding protein to overcome the small size of KRAS.

-

Grid Preparation:

-

Apply a small volume (2-3 µL) of purified KRAS G12D complex (e.g., with a DARPin scaffold) at an appropriate concentration (typically 0.1-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[7]

-

Blot the grid to remove excess liquid, leaving a thin film of the sample. Blotting time (2-6 seconds) and force need to be optimized.[7]

-

Plunge-freeze the grid into liquid ethane using a vitrification apparatus (e.g., Vitrobot).[7]

-

-

Data Collection:

-

Screen the frozen grids on a transmission electron microscope (TEM) to assess ice quality and particle distribution.

-

Collect a large dataset of high-resolution images (micrographs) on a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.

-

-

Image Processing:

-

Perform motion correction and contrast transfer function (CTF) estimation for each micrograph.

-

Pick individual particles from the micrographs.

-

Perform 2D classification to remove junk particles and group the remaining particles into classes representing different views of the complex.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification and refinement to obtain a high-resolution 3D density map.

-

-

Model Building and Refinement:

-

Build an atomic model into the cryo-EM density map, often starting with a homologous crystal structure.

-

Refine the model using real-space refinement programs.

-

Validate the final model.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of 2D ¹H-¹⁵N HSQC NMR to study protein-ligand interactions.

-

Sample Preparation:

-

Express and purify ¹⁵N-labeled KRAS G12D as described above, using ¹⁵NH₄Cl as the sole nitrogen source in the minimal medium.

-

Prepare the NMR sample in a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 2 mM TCEP) containing 5-10% D₂O. The protein concentration should be in the range of 50-200 µM.

-

-

NMR Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled KRAS G12D alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Prepare a stock solution of the ligand (e.g., a fragment or inhibitor) in a compatible solvent (e.g., DMSO-d₆).

-

Titrate the ligand into the protein sample in a stepwise manner, acquiring a ¹H-¹⁵N HSQC spectrum at each concentration point.

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Monitor for chemical shift perturbations (CSPs), which are changes in the positions of the peaks upon ligand binding.

-

Map the residues with significant CSPs onto the structure of KRAS G12D to identify the binding site.

-

The dissociation constant (K_D) can be determined by fitting the CSP data to a binding isotherm.

-

Biochemical Assays

This assay measures the rate of GTP hydrolysis by KRAS G12D.

-

Load purified KRAS G12D with GTP.

-

Initiate the hydrolysis reaction by incubating the GTP-loaded protein at a specific temperature (e.g., 37°C).

-

At various time points, take aliquots of the reaction and stop the hydrolysis.

-

Quantify the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay) or by separating GDP and GTP using HPLC.

-

Plot the amount of phosphate released over time to determine the hydrolysis rate.

This assay monitors the exchange of GDP for GTP, often facilitated by a Guanine Nucleotide Exchange Factor (GEF) like SOS1.[2]

-

Reagents:

-

Procedure:

-

In a 384-well plate, add the test inhibitor.

-

Add a solution containing SOS1.

-

Add a solution containing Tag2-KRAS G12D.

-

Initiate the exchange reaction by adding a mixture of the Terbium-labeled antibody and the fluorescently-labeled GTP.[8]

-

Incubate at room temperature for a defined period (e.g., 20-30 minutes).[2][8]

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).[2]

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission).

-

A decrease in the HTRF ratio indicates inhibition of nucleotide exchange.

-

This assay measures the binding kinetics and affinity between KRAS G12D and its effectors (e.g., RAF) or inhibitors.[4]

-

Immobilization:

-

Immobilize the ligand (e.g., biotinylated KRAS G12D) onto a streptavidin-coated sensor chip.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the analyte (e.g., RAF-RBD or an inhibitor) in running buffer.

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in response units (RU) in real-time to observe the association phase.

-

After the injection, flow running buffer over the chip to monitor the dissociation phase.

-

Regenerate the sensor surface between different analyte injections if necessary.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/kₐ).

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to KRAS G12D.

Caption: KRAS G12D Signaling Pathway.

Caption: X-ray Crystallography Workflow.

Caption: TR-FRET Nucleotide Exchange Assay.

Conclusion

The KRAS G12D mutation represents a significant challenge in oncology due to its high prevalence and the difficulty in directly targeting the mutant protein. A thorough understanding of its structural biology is paramount for the development of effective therapeutic strategies. This guide has provided a detailed overview of the structural and functional consequences of the G12D mutation, along with comprehensive experimental protocols to aid researchers in this field. The continued application of these and other innovative techniques will be crucial in the ongoing effort to develop novel inhibitors for KRAS G12D-driven cancers.

References

- 1. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aurorabiolabs.com [aurorabiolabs.com]

- 3. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. frederick.cancer.gov [frederick.cancer.gov]

- 6. Cryo-EM structure determination of small therapeutic protein targets at 3 Å-resolution using a rigid imaging scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. path.ox.ac.uk [path.ox.ac.uk]

Conformational Dynamics of KRAS G12D: A Technical Guide to Inhibitor-Induced Changes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, is a critical and notoriously challenging target in cancer therapy. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state that drives oncogenic signaling through downstream effector pathways. The development of small molecule inhibitors targeting KRAS G12D has marked a significant breakthrough in the field. A key aspect of their mechanism of action lies in the induction of specific conformational changes within the KRAS G12D protein upon binding. This technical guide provides an in-depth analysis of these conformational shifts, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Data Presentation: Quantitative Analysis of Inhibitor Binding and Structural Changes

The binding of inhibitors to KRAS G12D is characterized by a range of biophysical and structural parameters. The following tables summarize key quantitative data for prominent KRAS G12D inhibitors, providing a basis for comparative analysis.

Table 1: Inhibitor Binding Affinities and Kinetics for KRAS G12D

| Inhibitor | Technique | Parameter | Value | Nucleotide State | Reference |

| MRTX1133 | SPR | KD | < 0.1 nM | GDP | [1] |

| HTRF | IC50 | < 2 nM | GDP | [2] | |

| ITC | KD | ~0.2 pM | GDP | [3] | |

| SPR | kon | 1.2 x 106 M-1s-1 | GDP | [1] | |

| SPR | koff | 1.2 x 10-4 s-1 | GDP | [1] | |

| BI-2852 | ITC | KD | 740 nM | GDP | [4] |

| AlphaScreen | IC50 (vs. SOS1) | 490 nM | GTP | [4] | |

| AlphaScreen | IC50 (vs. CRAF) | 770 nM | GTP | [4] | |

| AlphaScreen | IC50 (vs. PI3Kα) | 500 nM | GTP | [4] | |

| TH-Z835 | ITC | KD | 0.2 µM | GDP | [5] |

| ITC | KD | 0.3 µM | GTP | [5] |

Table 2: Structural Data for KRAS G12D in Complex with Inhibitors

| PDB ID | Ligand | Nucleotide State | Resolution (Å) | Key Conformational Features |

| 7RPZ | MRTX1133 | GDP | 1.30 | Inhibitor binds to the switch-II pocket, inducing a conformation that disrupts the switch-I region.[6] |

| 7T47 | MRTX1133 | GppCp | 1.27 | Stabilizes an inactive conformation, preventing effector binding.[7] |

| 6GJ8 | BI-2852 | GppNHp | 1.65 | Binds to a pocket between switch-I and switch-II, blocking GEF, GAP, and effector interactions.[8] |

| 7EW9 | TH-Z816 | GDP | 1.80 | Forms a salt bridge with Asp12 and induces a switch-II pocket.[9] |

Conformational Changes Upon Inhibitor Binding

The binding of inhibitors to the KRAS G12D mutant primarily targets a cryptic pocket located near the switch-II region (residues 60-76), often referred to as the Switch-II Pocket (S-II P). This interaction is a key event that triggers a cascade of conformational changes, ultimately leading to the inhibition of KRAS signaling.

Upon inhibitor binding, the highly flexible switch-II region becomes stabilized in a distinct conformation. This stabilization is often allosterically transmitted to the switch-I region (residues 30-40), which is critical for the interaction with downstream effector proteins such as RAF and PI3K. The inhibitor-induced conformation of switch-I is incompatible with effector binding, effectively blocking the downstream signaling cascade.

Molecular dynamics simulations and hydrogen-deuterium exchange mass spectrometry (HDX-MS) have revealed that inhibitor binding reduces the overall conformational plasticity of KRAS G12D. This is particularly evident in the switch-II region, where a significant decrease in residue fluctuations is observed. This "freezing" of the conformation extends to the nucleotide-binding site, arresting the GTPase cycle.

Signaling Pathways and Experimental Workflows

To understand the impact of these conformational changes, it is essential to visualize the KRAS signaling pathway and the experimental workflows used to characterize these inhibitors.

Caption: KRAS G12D Signaling Pathway and Point of Inhibition.

References

- 1. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 3. KRAS Inhibitor Profiling and SAR generation using a High Content Imaging Workflow - American Chemical Society [acs.digitellinc.com]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 7. pubs.acs.org [pubs.acs.org]

- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Rationale for Targeting KRAS G12D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been considered an intractable target in oncology. This technical guide provides an in-depth overview of the preclinical evidence and rationale supporting the development of therapies specifically targeting KRAS G12D. It consolidates key data on the efficacy of novel inhibitors and details the experimental protocols used to generate this evidence, offering a comprehensive resource for researchers in the field.

The KRAS G12D Signaling Axis: A Central Driver of Oncogenesis

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[1][2] This leads to the persistent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][3] The two major effector pathways are:

-

RAF-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation.

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, survival, and metabolism.

The constitutive signaling from KRAS G12D drives tumorigenesis and makes it a critical therapeutic target.[1][2]

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays in the Screening of KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein frequently mutated in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. The G12D mutation is one of the most common and aggressive KRAS alterations, making it a prime target for therapeutic intervention. The development of effective KRAS G12D inhibitors requires robust and reliable screening assays to identify and characterize potent compounds. This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate KRAS G12D inhibitors, from initial high-throughput screening to in-depth cellular characterization.

KRAS G12D Signaling Pathway

KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. The G12D mutation impairs this GTPase activity, locking KRAS in a constitutively active, GTP-bound state.[1][2][3] This leads to the persistent activation of downstream pro-proliferative and survival signaling pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][3][4]

Recommended Cell-Based Assays for Screening KRAS G12D Inhibitors

A multi-tiered approach is recommended for the comprehensive evaluation of KRAS G12D inhibitors. This typically begins with high-throughput screening (HTS) to identify hit compounds, followed by secondary assays to confirm activity and elucidate the mechanism of action.

| Assay Type | Purpose | Principle | Throughput |

| Cell Viability/Proliferation Assay | Primary screening and potency determination. | Measures the number of viable cells after inhibitor treatment. | High |

| Downstream Signaling Assay (pERK) | Mechanism of action and target engagement. | Quantifies the inhibition of ERK phosphorylation, a key downstream effector. | Medium to High |

| Cellular Thermal Shift Assay (CETSA) | Direct target engagement confirmation. | Measures the thermal stabilization of KRAS G12D upon inhibitor binding. | Low to Medium |

| 3D Spheroid Assay | Efficacy in a more physiologically relevant model. | Assesses inhibitor activity on 3D cell aggregates. | Low to Medium |

Quantitative Data Summary of a Reference KRAS G12D Inhibitor (MRTX1133)

The following table summarizes the reported potency of MRTX1133, a known selective KRAS G12D inhibitor, in various assays. This data can serve as a benchmark for novel compound evaluation.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Biochemical Nucleotide Exchange | KRAS G12D | IC50 | 0.14 nM | [5][6] |

| Biochemical Binding | KRAS G12D | KD | < 1 nM (subnanomolar) | [5][7] |

| Target Engagement (Cell-based) | KRAS G12D engineered cells | - | Selective for KRAS G12D | [5][7] |

Experimental Protocols

Cell Viability/Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow:

Materials:

-

KRAS G12D mutant cell line (e.g., Panc 04.03, ASPC-1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compounds (KRAS G12D inhibitors)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed 2,400 cells per well in a 96-well plate with 100 µL of complete growth medium.[8]

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[8]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Downstream Signaling Assay (HTRF-based pERK)

This assay quantifies the level of phosphorylated ERK (pERK), a key downstream marker of KRAS pathway activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and high-throughput method for this measurement.[9]

Workflow:

Materials:

-

KRAS G12D mutant cell line (e.g., PANC-1, HCT116)

-

Complete growth medium

-

384-well cell culture plates

-

Test compounds

-

HTRF pERK assay kit (containing lysis buffer, anti-pERK antibody labeled with a donor fluorophore, and anti-total ERK antibody labeled with an acceptor fluorophore)

-

HTRF-compatible microplate reader

Protocol:

-

Seed cells into a 384-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a dilution series of the test compounds for a specified time (e.g., 1-2 hours).

-

Lyse the cells by adding the HTRF lysis buffer directly to the wells.

-

Add the HTRF antibody detection reagents (anti-pERK and anti-total ERK) to the lysate.

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically 4 hours to overnight).

-

Read the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the pERK signal to the total ERK signal.

-

Plot the normalized pERK levels against the compound concentration to determine the IC50 for pathway inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.

Workflow:

Materials:

-

KRAS G12D mutant cell line

-

Test compound and vehicle control (DMSO)

-

PBS and protease inhibitors

-

PCR tubes and a thermal cycler

-

Instrumentation for cell lysis (e.g., sonicator)

-

High-speed centrifuge

-

Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)

-

Anti-KRAS antibody

Protocol:

-

Culture KRAS G12D cells and treat them with the test compound or vehicle for a defined period (e.g., 1-5 hours).[7]

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes in a thermal cycler across a range of temperatures (e.g., 44-68°C) for 3 minutes.[5][7] A temperature of 67°C has been identified as a suitable pulse temperature for KRAS target engagement assays.[5][7]

-

Lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Collect the supernatant (soluble fraction) and determine the concentration of soluble KRAS G12D protein using a suitable method like Western blotting or an ELISA.

-

Plot the amount of soluble KRAS G12D as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Concluding Remarks

The assays detailed in these notes provide a comprehensive framework for the discovery and characterization of KRAS G12D inhibitors. Starting with high-throughput cell viability screens, followed by mechanistic assays such as pERK inhibition and direct target engagement confirmation with CETSA, researchers can build a robust data package to support the advancement of promising compounds. The use of more complex models, like 3D spheroids, further enhances the translational relevance of the findings. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, accelerating the development of novel therapeutics for KRAS G12D-driven cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Determining the Potency of KRAS G12D Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[1] The G12D mutation is among the most common of these oncogenic alterations, leading to a constitutively active KRAS protein that drives uncontrolled cell proliferation and survival.[1][2] This has made the development of specific KRAS G12D inhibitors a major goal in cancer therapy.[1]

These application notes provide detailed protocols for assessing the potency of "Inhibitor 8," a hypothetical novel and selective inhibitor of KRAS G12D. The described assays are designed to characterize the inhibitor's biochemical activity, cellular efficacy, and in vivo anti-tumor effects.

KRAS G12D Signaling Pathway

KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[3] The G12D mutation impairs the protein's intrinsic GTPase activity, locking it in the "on" state.[3] This leads to the constitutive activation of downstream pro-tumorigenic signaling pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and differentiation.[3][4] Inhibitor 8 is designed to specifically bind to the KRAS G12D mutant protein, preventing its interaction with downstream effectors and thereby inhibiting these signaling cascades.

Data Presentation

Table 1: Biochemical Potency of Inhibitor 8

| Assay Type | Target | IC50 (nM) |

| Nucleotide Exchange (TR-FRET) | KRAS G12D | 0.15 |

| KRAS WT | 5.50 | |

| KRAS G12C | 4.80 | |

| KRAS G12V | 7.50 | |

| RAF1-RBD Binding (ELISA) | KRAS G12D | 0.98 |

| KRAS WT | >1000 |

Table 2: Cellular Potency of Inhibitor 8

| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |

| AsPC-1 | G12D | pERK (Thr202/Tyr204) AlphaLISA | 4.5 |

| MIA PaCa-2 | G12C | pERK (Thr202/Tyr204) AlphaLISA | >5000 |

| AsPC-1 | G12D | Cell Viability (CellTiter-Glo) | 8.0 |

| MIA PaCa-2 | G12C | Cell Viability (CellTiter-Glo) | >10000 |

| GP2d | G12D | 3D Spheroid Growth | 15.2 |

Experimental Protocols

Biochemical Assays

1. KRAS Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of Inhibitor 8 to prevent the exchange of GDP for GTP on the KRAS G12D protein.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT). Dilute KRAS G12D protein, fluorescently labeled GDP, SOS1, and GTP in assay buffer. Prepare a serial dilution of Inhibitor 8.

-

Plate Setup: Add 5 µL of diluted Inhibitor 8 or DMSO vehicle to wells of a 384-well plate.

-

Protein Addition: Add 5 µL of KRAS G12D protein to each well and incubate for 30 minutes at room temperature.

-

Exchange Reaction: Initiate the exchange reaction by adding 10 µL of a solution containing fluorescent GDP and SOS1.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Signal Reading: Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a compatible plate reader.

-

Data Analysis: Plot the TR-FRET signal against the logarithm of Inhibitor 8 concentration and fit to a four-parameter logistic equation to determine the IC50 value.[5][6]

2. KRAS-RAF Binding Assay (ELISA)

This assay quantifies the ability of Inhibitor 8 to block the interaction between KRAS G12D and its downstream effector, RAF1.

Protocol:

-

Plate Coating: Coat a 96-well high-binding plate with RAF1-RBD (RAS Binding Domain) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with 3% BSA in PBS for 1 hour at room temperature.

-

Binding Reaction: In a separate plate, pre-incubate GTP-loaded, biotinylated KRAS G12D with serially diluted Inhibitor 8 for 30 minutes.

-

Transfer: Transfer the KRAS/inhibitor mixture to the RAF1-RBD coated plate and incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add TMB substrate. Stop the reaction with 1M H2SO4.

-

Signal Reading: Read the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Cellular Assays

1. Phospho-ERK (pERK) AlphaLISA Assay

This assay measures the phosphorylation of ERK, a key downstream marker of KRAS pathway activation, in cancer cells.

Protocol:

-

Cell Seeding: Seed KRAS G12D mutant (e.g., AsPC-1) and KRAS wild-type or other mutant (e.g., MIA PaCa-2) cells in 96-well plates and allow them to adhere overnight.[7]

-

Compound Treatment: Treat cells with a serial dilution of Inhibitor 8 for 2 hours.

-

Cell Lysis: Lyse the cells using the provided lysis buffer.

-

Assay Plate: Add the cell lysate to a 384-well assay plate.

-

Bead Addition: Add AlphaLISA acceptor beads conjugated to an anti-pERK antibody and donor beads conjugated to a biotinylated antibody against total ERK, followed by streptavidin-coated donor beads.

-

Incubation: Incubate in the dark at room temperature for 60 minutes.

-

Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Normalize the pERK signal to total ERK or cell number and determine the IC50 value.[7]

2. Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of Inhibitor 8 on the viability of cancer cells by measuring ATP levels.

Protocol:

-

Cell Seeding: Seed cells in 96-well opaque plates at a density of 2,000-5,000 cells per well. Allow to attach overnight.

-

Compound Treatment: Add serially diluted Inhibitor 8 to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

-

Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Signal Reading: Measure luminescence with a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value.[7]

In Vivo Models

1. Xenograft Tumor Model

This model assesses the anti-tumor efficacy of Inhibitor 8 in immunodeficient mice bearing human cancer cell line-derived tumors.

Protocol:

-

Cell Implantation: Subcutaneously implant KRAS G12D mutant cells (e.g., AsPC-1) into the flank of athymic nude mice.

-

Tumor Growth: Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

-

Randomization and Treatment: Randomize mice into vehicle and Inhibitor 8 treatment groups. Administer the compound daily via a suitable route (e.g., oral gavage).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and harvest tumors for pharmacodynamic analysis (e.g., Western blot for pERK).

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI).[4][8]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the potency and selectivity of KRAS G12D inhibitors like the hypothetical "Inhibitor 8." By employing a combination of biochemical, cellular, and in vivo assays, researchers can thoroughly characterize the inhibitor's mechanism of action and its potential as a therapeutic agent for KRAS G12D-driven cancers. The successful inhibition of KRAS G12D signaling, reduction in cancer cell viability, and suppression of tumor growth in preclinical models are critical steps in the development of novel targeted therapies.[9]

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Establishing Stable Cell Lines Expressing KRAS G12D

Audience: Researchers, scientists, and drug development professionals.

Introduction: The KRAS protein, a critical component of the RAS/MAPK signaling pathway, is one of the most frequently mutated oncogenes in human cancers, including pancreatic, lung, and colorectal cancers.[1] The G12D mutation, a substitution of glycine to aspartate at codon 12, renders the KRAS protein constitutively active by impairing its GTPase activity, leading to uncontrolled cell proliferation and survival.[1][2] Establishing stable cell lines that consistently express the KRAS G12D oncoprotein is a fundamental tool for cancer research. These cell lines are invaluable for studying the downstream signaling pathways, screening for potential therapeutic inhibitors, and understanding mechanisms of drug resistance.[3][4]

This document provides a detailed guide on the methods and protocols required to generate and validate stable cell lines expressing KRAS G12D.

KRAS G12D Signaling Pathway

The constitutively active KRAS G12D protein triggers downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis. The two primary pathways activated are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[3][5] Dysregulation of these pathways is a hallmark of KRAS-driven cancers.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thesciencenotes.com [thesciencenotes.com]

- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening for Novel KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2] The KRAS G12D mutation, a substitution of glycine with aspartic acid at codon 12, is one of the most prevalent oncogenic mutations, particularly in pancreatic, colorectal, and lung cancers.[3][4] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and persistent downstream signaling through pathways like the RAF/MEK/ERK MAPK and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and survival.[1][4] The development of specific inhibitors targeting the KRAS G12D mutant protein has therefore become a major focus in cancer drug discovery.[3]

High-throughput screening (HTS) plays a pivotal role in identifying novel chemical entities that can modulate the activity of KRAS G12D. A variety of biochemical, biophysical, and cell-based assays have been developed to enable the screening of large compound libraries for potential inhibitors. These assays are designed to measure different aspects of KRAS G12D biology, from direct binding to the mutant protein to the inhibition of its downstream signaling pathways. This document provides detailed protocols for key HTS assays and summarizes quantitative data for known KRAS G12D inhibitors.

KRAS G12D Signaling Pathway

The constitutively active KRAS G12D protein promotes oncogenesis by activating multiple downstream effector pathways. The diagram below illustrates the central role of KRAS G12D in driving cancer cell proliferation and survival.

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 4. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]

Application Notes and Protocols for CRISPR/Cas9 Models in the Study of KRAS G12D Inhibitor Effects

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[1][2] The KRAS G12D protein is locked in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[3][4][5][6] For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of specific inhibitors, such as MRTX1133 and others, that selectively target the KRAS G12D mutant protein.[3][4][7]

To accurately study the efficacy and mechanism of action of these novel inhibitors, robust preclinical models are essential. The CRISPR/Cas9 gene-editing technology provides a powerful tool for generating precise cellular models, such as isogenic cell lines that differ only by the presence of the KRAS G12D mutation.[8][9][10] These models are invaluable for validating that an inhibitor's anti-tumor effects are a direct result of targeting the mutant oncoprotein.

These application notes provide detailed protocols for developing CRISPR/Cas9-based KRAS G12D cell line models and using them to characterize the effects of specific inhibitors.

Part 1: Generating KRAS G12D Cellular Models with CRISPR/Cas9

The generation of isogenic cell lines is a key application of CRISPR/Cas9 for drug discovery. By creating a pair of cell lines—one with wild-type KRAS and one with the KRAS G12D mutation—researchers can directly attribute differences in inhibitor sensitivity to the presence of the oncoprotein. This can be achieved by either knocking out the mutant allele in a heterozygous cancer cell line or knocking in the G12D mutation into a wild-type cell line.

References

- 1. jetir.org [jetir.org]

- 2. KRAS G12D - My Cancer Genome [mycancergenome.org]

- 3. researchgate.net [researchgate.net]

- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines [ouci.dntb.gov.ua]

- 9. CRISPR/Cas9 Mediated Knock-Out of KRASG12D Mutated Pancreatic Cancer Cell Lines [open.fau.de]

- 10. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vitro Dosage of KRAS G12D Inhibitor 8

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KRAS G12D Inhibitor 8 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that selectively targets the KRAS protein with the G12D mutation. This mutation leads to a constitutively active state of KRAS, driving uncontrolled cell proliferation through downstream signaling pathways like the RAF/MEK/ERK MAPK and PI3K/Akt pathways.[1][2][3] Inhibitor 8 is designed to bind to the mutant KRAS G12D protein, locking it in an inactive state and thereby blocking downstream signaling and inhibiting the growth of cancer cells harboring this specific mutation.[2][4]

Q2: Which cancer cell lines are appropriate for testing this compound?

A2: It is crucial to use cell lines with a confirmed KRAS G12D mutation. Pancreatic cancer cell lines are frequently used as the KRAS G12D mutation is highly prevalent in this cancer type.[2] Examples of suitable cell lines include PANC-1 and Panc 04.03.[4] It is recommended to verify the KRAS mutation status of your cell line through sequencing before initiating experiments.

Q3: What is a typical starting concentration range for in vitro experiments?

A3: Based on preclinical data for similar potent KRAS G12D inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.[1][4] The optimal concentration will vary depending on the cell line and the specific assay being performed.

Q4: How should I dissolve and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's specific instructions for optimal storage conditions.

Q5: How can I assess the effectiveness of this compound in my experiments?

A5: The effectiveness of the inhibitor can be evaluated through various in vitro assays, including:

-

Cell Viability Assays: To determine the impact on cell proliferation and calculate the IC50 value.[5]

-

Target Engagement Assays: To confirm the inhibitor is binding to KRAS G12D.

-

Western Blotting: To measure the reduction in phosphorylation of downstream signaling proteins like ERK (pERK).[5]

-

Colony Formation Assays: To assess the long-term effect on the clonogenic potential of cancer cells.

Troubleshooting Guides

Issue 1: High IC50 value or no significant decrease in cell viability.

| Possible Cause | Troubleshooting Step |

| Incorrect KRAS mutation status | Confirm the cell line harbors the KRAS G12D mutation using sequencing. |

| Suboptimal inhibitor concentration | Expand the concentration range in your dose-response experiment. |

| Cell line resistance | Some cell lines may exhibit intrinsic or acquired resistance.[6][7] Consider using a different KRAS G12D mutant cell line or investigating resistance mechanisms. |

| Assay interference | Ensure the inhibitor solvent (e.g., DMSO) concentration is consistent across all wells and is not affecting cell viability. Run a vehicle control. |

| Incorrect assay duration | Optimize the incubation time for the cell viability assay (e.g., 72 hours is a common duration).[5] |

Issue 2: No change in pERK levels after treatment.

| Possible Cause | Troubleshooting Step |

| Insufficient incubation time | The effect on signaling pathways can be rapid. Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point for observing pERK inhibition. |

| Low inhibitor concentration | Increase the concentration of the inhibitor. The concentration required to inhibit signaling may be different from that required to affect cell viability. |

| Poor antibody quality | Use a validated antibody for pERK and total ERK for your Western blot. |

| Feedback activation | Inhibition of one pathway can sometimes lead to the activation of compensatory signaling pathways.[8] |

Issue 3: Inconsistent results between experiments.

| Possible Cause | Troubleshooting Step |

| Cell passage number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range. |

| Cell density | Ensure consistent cell seeding density across all experiments as this can influence inhibitor sensitivity. |

| Inhibitor degradation | Avoid repeated freeze-thaw cycles of the inhibitor stock solution. Prepare fresh dilutions for each experiment. |

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

-

Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[5]

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[5]

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[5] Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for pERK Analysis

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the predetermined optimal time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

| Parameter | Inhibitor | Cell Line | Value | Reference |

| IC50 (Anti-proliferative) | TH-Z827 | PANC-1 | 4.4 µM | [4] |

| IC50 (Anti-proliferative) | TH-Z827 | Panc 04.03 | 4.7 µM | [4] |

| IC50 (Biochemical) | MRTX1133 | KRAS G12D | 0.14 nM | [9] |

| IC50 (pERK) | MRTX1133 | AGS | 0.530 µM | [10] |

Visualizations

Caption: KRAS G12D signaling pathway and the inhibitory action of Inhibitor 8.

Caption: Workflow for in vitro dose optimization of this compound.

Caption: Troubleshooting decision tree for high IC50 values.

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Adaptive Resistance to KRAS G12D Targeted Therapy

Welcome to the technical support center for researchers investigating adaptive resistance to KRAS G12D targeted therapies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions about adaptive resistance to KRAS G12D inhibitors.

Q1: What are the primary mechanisms of adaptive resistance to KRAS G12D inhibitors?

A1: Adaptive resistance arises as cancer cells rewire their signaling networks to survive KRAS G12D inhibition. The most common mechanisms include:

-

Feedback Reactivation of Signaling Pathways: Inhibition of KRAS G12D can trigger the reactivation of the MAPK and PI3K-AKT-mTOR pathways. This is often mediated by upstream Receptor Tyrosine Kinases (RTKs) like EGFR.[1][2] SHP2, a protein tyrosine phosphatase, is a crucial node in this feedback loop, as it acts upstream of RAS to promote its activation.[3]

-

Bypass Track Activation: Cancer cells can activate alternative, parallel signaling pathways to circumvent the KRAS blockade. A key example is the activation of the YAP signaling pathway, which can occur when KRAS inhibition alters cell identity and protein localization.[1]

-

Metabolic Reprogramming: KRAS G12D inhibitors like MRTX1133 can induce autophagy.[4][5] This process allows cells to recycle cellular components to produce glutathione, an antioxidant that reduces reactive oxygen species (ROS) and prevents apoptosis, thereby promoting cell survival.[4][5]

-

Acquired Genetic Alterations: Over time, resistant tumors may develop secondary mutations in the KRAS gene itself or in other genes within the signaling pathway (e.g., NRAS, BRAF, MEK).[1][6] Gene amplifications of KRAS, MYC, MET, EGFR, and CDK6 have also been observed.[2][7]

Q2: Why do some of my KRAS G12D mutant cell lines show high initial resistance to inhibitors like MRTX1133?

A2: This phenomenon, known as intrinsic or de novo resistance, can be present before therapy begins. It may be caused by pre-existing factors such as:

-

The specific cellular context and co-existing mutations.

-

A pre-activated state of bypass pathways, such as the PI3K-AKT-mTOR pathway or epithelial-to-mesenchymal transition (EMT) transcriptional programs.[2][7]

-

Heterogeneity within the cancer cell population, where a small sub-clone of resistant cells already exists.[8]

Q3: How can combination therapies help overcome this resistance?

A3: Combination therapies are a primary strategy to overcome or prevent resistance by targeting multiple nodes in the cancer cell's survival network simultaneously.[9][10] Key strategies include:

-

Vertical Inhibition: Targeting proteins upstream (e.g., EGFR, SHP2) or downstream (e.g., MEK, PI3K) of KRAS.[9][11]

-

Horizontal Inhibition: Targeting parallel survival pathways, such as autophagy or YAP signaling.[4][9]

-

Targeting Chaperone Proteins: Dual inhibitors targeting both KRAS G12D and HSP90 (a chaperone protein for RTKs) have shown effectiveness in resistant models.[12][13]

Section 2: Troubleshooting Experimental Issues

This section provides practical guidance for specific experimental problems in a Q&A format.

Problem 1: My cell viability assay shows an initial drop with a KRAS G12D inhibitor (e.g., MRTX1133), but the cell population recovers within 48-72 hours. What is happening and how can I test it?

Answer: This is a classic sign of adaptive resistance, likely due to the feedback reactivation of survival pathways.

-

Hypothesis: The initial inhibition of the KRAS-MAPK pathway is being compensated for by the rapid reactivation of the MAPK and/or PI3K-AKT pathways, often through upstream RTKs like EGFR.[14] Wild-type RAS isoforms (H-RAS, N-RAS) can mediate this rebound signaling downstream of activated EGFR.[14]

-

Troubleshooting Steps:

-

Confirm Pathway Reactivation: Perform a time-course Western blot analysis. Treat your KRAS G12D mutant cells with the inhibitor and collect lysates at 0, 2, 6, 24, and 48 hours. Probe for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). A common observation is an initial decrease in p-ERK followed by a rebound to near-baseline levels.[13]

-

Identify the Upstream Driver: To test for RTK involvement, use a phospho-RTK array to screen for multiple activated RTKs upon inhibitor treatment. Alternatively, based on literature for your cancer type (e.g., EGFR in colorectal cancer), you can directly test for feedback by co-treating with an RTK inhibitor (e.g., Afatinib, Cetuximab).[14][15]

-

Test a Combination Strategy: Based on your findings, combine the KRAS G12D inhibitor with an inhibitor of the reactivated pathway. The most common and effective combinations target SHP2 (e.g., SHP099) or PI3K (e.g., Buparlisib).[16][17]

-

Problem 2: My KRAS G12D inhibitor reduces cell proliferation but fails to induce significant apoptosis. What resistance mechanism could be at play?

Answer: A lack of apoptosis despite growth inhibition strongly suggests that a pro-survival mechanism has been activated. In the context of KRAS inhibition, this is frequently due to autophagy.

-

Hypothesis: The KRAS G12D inhibitor is inducing a protective autophagic response. The inhibitor blocks mTOR activity, a negative regulator of autophagy, leading to increased autophagic flux.[4][5] This process generates amino acids for the synthesis of glutathione (GSH), which neutralizes reactive oxygen species (ROS) and prevents the release of cytochrome c from mitochondria, thereby inhibiting apoptosis.[4][5]

-

Troubleshooting Steps:

-

Measure Autophagic Flux: Monitor the conversion of LC3-I to LC3-II via Western blot in the presence and absence of an autophagy inhibitor like chloroquine or bafilomycin A1. An accumulation of LC3-II in the presence of the inhibitor confirms increased autophagic flux.

-

Assess Apoptosis Induction: Combine your KRAS G12D inhibitor with an autophagy inhibitor (e.g., chloroquine, spautin-1).[5] Measure cell viability and apoptosis (e.g., using a Caspase-3/7 assay or Annexin V staining). A significant increase in apoptosis with the combination treatment would confirm the role of protective autophagy.

-

Quantify Glutathione Levels: Measure intracellular GSH levels following treatment with the KRAS G12D inhibitor to confirm if the autophagy is linked to antioxidant production.

-

Problem 3: I am developing an in vivo model. How do I design an experiment to test a combination therapy against potential resistance?

Answer: In vivo experiments require careful design to effectively evaluate combination therapies and anticipate resistance.

-

Experimental Design:

-

Establish Xenografts: Implant KRAS G12D mutant cancer cells subcutaneously into immunocompromised mice. Wait for tumors to reach a palpable size (e.g., 100-150 mm³).

-

Create Treatment Groups: Randomize mice into at least four groups:

-

Group 1: Vehicle control.

-

Group 2: KRAS G12D inhibitor monotherapy (e.g., MRTX1133).

-

Group 3: Second agent monotherapy (e.g., a SHP2 inhibitor).

-

Group 4: Combination of KRAS G12D inhibitor and the second agent.

-

-

Monitor Tumor Growth and Tolerability: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

-

Analyze Endpoints: At the end of the study, excise tumors for pharmacodynamic analysis. Use Western blotting or immunohistochemistry (IHC) to confirm target engagement and pathway inhibition (e.g., reduced p-ERK in the combination group compared to monotherapy groups).

-

-

Workflow Diagram: The following diagram illustrates a typical workflow for evaluating combination therapies in vivo.

Section 3: Data Presentation

Table 1: Combination Strategies to Overcome KRAS G12D Inhibitor Resistance

| Combination Target | Rationale | Example Agents | Key Findings |

| SHP2 | Prevents feedback reactivation of the RAS-MAPK pathway by blocking upstream RTK signaling.[3] | MRTX1133 + SHP099 | Combination synergistically inhibits pancreatic cancer cell growth and enhances apoptosis.[16] |

| EGFR | Blocks feedback activation of EGFR, which is a prominent resistance mechanism in colorectal cancer.[14] | MRTX1133 + Afatinib or Cetuximab | Co-treatment sensitizes resistant cells and leads to tumor regression in organoid and xenograft models.[14][15] |

| PI3K / mTOR | Targets a key parallel survival pathway that is often activated as a bypass mechanism.[2][7] | KRAS G12D inhibitor + Buparlisib (PI3K inhibitor) | Combination with PI3K inhibitors can overcome adaptive resistance in various models.[11][16] |

| Autophagy | Inhibits the pro-survival metabolic process of autophagy that is induced by KRAS inhibitors.[4][5] | MRTX1133 + Chloroquine or Spautin-1 | Enhances the anticancer activity of MRTX1133 in vitro and in vivo.[4][5] |

| HSP90 | HSP90 is a chaperone protein required for the stability of RTKs; inhibition destabilizes these drivers of resistance.[12] | RNK08179 (Dual KRAS-HSP90 inhibitor) | Dual-target agent shows superior effectiveness in MRTX1133-resistant models by suppressing both KRAS and RTK signaling.[13] |

| Farnesyl-Transferase | Inhibits the farnesylation of other RAS proteins (like HRAS) and RHEB, providing an alternative way to dampen RAS/mTOR signaling.[9] | MRTX1133 + Tipifarnib | Combination therapy can overcome resistance in KRAS G12D mutant pancreatic cancer cell lines.[9] |

Section 4: Key Signaling Pathway Diagrams

The following diagrams illustrate the core signaling pathways involved in KRAS G12D function and adaptive resistance.

Section 5: Key Experimental Protocols

Protocol 1: Western Blotting for Pathway Analysis

This protocol details how to assess the phosphorylation status of key signaling proteins like ERK and AKT.

-

Cell Treatment and Lysis:

-

Plate KRAS G12D mutant cells and grow to 70-80% confluency.

-

Treat cells with your KRAS G12D inhibitor at the desired concentration for the specified time points (e.g., 0, 2, 6, 24, 48 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-Actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing cell proliferation and viability in response to drug treatment.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of your inhibitor(s) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Data can be used to generate dose-response curves and calculate IC50 values.

-

References

- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]

- 3. targetedonc.com [targetedonc.com]

- 4. Macroautophagy/autophagy promotes resistance to KRASG12D-targeted therapy through glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macroautophagy/autophagy promotes resistance to KRASG12D-targeted therapy through glutathione synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jwatch.org [jwatch.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]

- 10. KRAS inhibitors in drug resistance and potential for combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]

- 12. habcentral.habcommunity.com [habcentral.habcommunity.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Feedback activation of EGFR/wild-type RAS signaling axis limits KRASG12D inhibitor efficacy in KRASG12D-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. letswinpc.org [letswinpc.org]

- 16. researchgate.net [researchgate.net]

- 17. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]

strategies to mitigate KRAS G12D inhibitor 8 toxicity in preclinical models

Welcome to the technical support center for KRAS G12D Inhibitor 8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected weight loss and signs of gastrointestinal distress in our mouse models treated with this compound. What are the potential causes and mitigation strategies?

A1: Gastrointestinal (GI) toxicities, such as nausea, diarrhea, and vomiting, are potential on-target effects of KRAS pathway inhibition, as KRAS signaling is involved in the homeostasis of the intestinal epithelium. The observed toxicities with this compound could be due to several factors:

-

Dose-dependent toxicity: The current dose may be too high, leading to excessive inhibition of KRAS signaling in healthy tissues.

-

Off-target effects: The inhibitor may be interacting with other kinases or cellular targets, contributing to the observed toxicity.

-

Formulation/Vehicle effects: The vehicle used for drug delivery may be causing irritation or toxicity.

Troubleshooting and Mitigation Strategies:

-

Dose Titration Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD). This will help identify a therapeutic window that maintains anti-tumor efficacy while minimizing toxicity.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure levels with both anti-tumor activity and toxicity to establish a therapeutic index.

-

Combination Therapy: Consider combining this compound with other agents. This can allow for a dose reduction of the inhibitor while potentially achieving synergistic anti-tumor effects. Promising combinations in preclinical models of KRAS-mutant cancers include:

-

Immunotherapy (e.g., anti-PD-1): KRAS inhibition can remodel the tumor microenvironment to be more immune-permissive.[1]

-

Proteasome Inhibitors (e.g., Carfilzomib): This combination has been shown to have synergistic effects in KRAS G12D-mutant models.[2]

-

Downstream Pathway Inhibitors (e.g., MEK, ERK, or CDK4/6 inhibitors): Targeting downstream effectors can enhance efficacy and potentially allow for lower, less toxic doses of the primary inhibitor.[3]

-

-

Supportive Care: Implement supportive care measures in your animal models, such as hydration and nutritional support, to help manage GI side effects.

-

Vehicle Control: Ensure that a vehicle-only control group is included in all experiments to rule out toxicity from the formulation itself.

Q2: Our in vivo experiments with this compound are showing limited anti-tumor efficacy compared to our in vitro data. What could be the reasons for this discrepancy?

A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors could be contributing to the reduced in vivo activity of this compound:

-

Poor Pharmacokinetics: The inhibitor may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site.

-

Tumor Microenvironment (TME): The complex TME can create a barrier to drug penetration and may harbor cell populations that are less sensitive to KRAS inhibition.

-

Adaptive Resistance: Tumor cells can rapidly develop resistance to targeted therapies through the activation of bypass signaling pathways.

Troubleshooting and Mitigation Strategies:

-

In-depth PK/PD Studies: Conduct thorough pharmacokinetic analysis in your preclinical models to assess drug exposure, half-life, and tumor penetration. Correlate these parameters with pharmacodynamic markers of KRAS pathway inhibition (e.g., p-ERK levels) in the tumor tissue.

-

Optimize Dosing Regimen: Based on the PK/PD data, explore alternative dosing schedules (e.g., more frequent administration, continuous infusion) to maintain adequate drug levels at the tumor site.

-

Orthotopic vs. Subcutaneous Models: If using subcutaneous xenograft models, consider switching to orthotopic models, which more accurately recapitulate the native TME.

-

Combination Therapies: As mentioned previously, combination strategies can help overcome resistance and enhance efficacy. Combining this compound with agents that target the TME or bypass pathways can be particularly effective.

Q3: We are designing a preclinical study to evaluate the toxicity profile of this compound. What are the key parameters we should monitor?

A3: A comprehensive preclinical toxicity study for a KRAS G12D inhibitor should include regular monitoring of both general health and specific organ systems.

Key Monitoring Parameters:

| Parameter Category | Specific Measurements | Frequency |

| General Health | Body weight, food and water intake, clinical signs (e.g., changes in posture, activity, grooming) | Daily |

| Hematology | Complete blood count (CBC) with differential | Baseline, and at selected time points during and after treatment |